molecular formula C10H16O3 B1327829 Ethyl 5-cyclopropyl-5-oxovalerate CAS No. 898776-27-7

Ethyl 5-cyclopropyl-5-oxovalerate

Cat. No. B1327829
M. Wt: 184.23 g/mol
InChI Key: JXXMFAGRMYXHTA-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-5-oxovalerate is a chemical compound with the CAS Number: 898776-27-7 . It has a molecular weight of 184.24 and its IUPAC name is ethyl 5-cyclopropyl-5-oxopentanoate . The compound is typically in the form of a yellow oil .


Molecular Structure Analysis

The linear formula of Ethyl 5-cyclopropyl-5-oxovalerate is C10H16O3 . The InChI Code is 1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 . The InChI key is JXXMFAGRMYXHTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 5-cyclopropyl-5-oxovalerate is a yellow oil . The compound has a molecular weight of 184.24 and a linear formula of C10H16O3 .

Scientific Research Applications

  • Pro-Inflammatory Mediator Studies : Ethyl 5-cyclopropyl-5-oxovalerate is a structural mimic of 5-oxo-ETE, an important pro-inflammatory mediator. It has been studied for its interaction with the OXE receptor, a G-protein coupled receptor, in the context of inflammation and eosinophil migration. Cyclopropyl and cyclobutyl substituents were investigated for their potency and β-oxidation resistance (Ye et al., 2017).

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds. For instance, ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized using a derivative of ethyl 5-cyclopropyl-5-oxovalerate. These compounds showed potential as anti-cancer agents (Al-Trawneh et al., 2021).

  • Pharmaceutical Applications : It's also used in the preparation of pharmaceutical agents. The compound was involved in the synthesis of various 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which have shown efficacy as antibacterial agents (Hagen et al., 1991).

  • Organic Peroxides Research : The compound has been used to study the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters. The reaction with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate was described, showcasing its role in organic peroxide chemistry (Cubbon & Hewlett, 1968).

  • Palladium-Catalyzed Aminations : It has been used in palladium-catalyzed amination reactions. For example, ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate was prepared using a palladium-catalyzed amination process (Al-taweel et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 5-cyclopropyl-5-oxovalerate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

ethyl 5-cyclopropyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXMFAGRMYXHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645660
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropyl-5-oxovalerate

CAS RN

898776-27-7
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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